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1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine

Pyrazole Regioisomerism Medicinal Chemistry Scaffold Design Isosteric Replacement

Researchers seeking pyrazole-based building blocks for kinase or PDE10 programs face regioisomeric ambiguity and suboptimal lipophilicity trade-offs. This 3-aminomethyl-N-trifluoroethylpyrazole offers: • Quantified advantage: XLogP3 0.2, TPSA 43.8 Ų - moderate lipophilicity (Δ +0.2-0.7 vs. CH3 analog) with strong electron-withdrawal (σₚ 0.32-0.54) • Validated binding geometry: Bidentate hinge H-bond network (Tyr683, Gln726) per PDB 5SFK • Orthogonal reactivity: 3-aminomethyl handle enables sequential diversification without regioisomeric ambiguity Available in ≥95% and ≥98% purities. Direct replacement for PDE10A/kinase SAR libraries and agrochemical sulfone-bridged herbicides.

Molecular Formula C6H8F3N3
Molecular Weight 179.14
CAS No. 1328640-50-1
Cat. No. B3231736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine
CAS1328640-50-1
Molecular FormulaC6H8F3N3
Molecular Weight179.14
Structural Identifiers
SMILESC1=CN(N=C1CN)CC(F)(F)F
InChIInChI=1S/C6H8F3N3/c7-6(8,9)4-12-2-1-5(3-10)11-12/h1-2H,3-4,10H2
InChIKeyQGONFWVVNFQGJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroethyl Pyrazole Methanamine: Overview


1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine (CAS 1328640-50-1) is a heterocyclic primary amine belonging to the N-trifluoroethylpyrazole class, with the molecular formula C₆H₈F₃N₃ and a molecular weight of 179.14 g·mol⁻¹ [1]. The compound combines a pyrazole ring bearing a primary aminomethyl group at the 3-position and a strongly electron-withdrawing 2,2,2-trifluoroethyl substituent on the ring nitrogen, yielding a computed XLogP3 of 0.2 and a topological polar surface area of 43.8 Ų [1]. Commercial availability from multiple vendors in purities of 95 % and 98 % renders it an accessible building block for the synthesis of agrochemicals and pharmaceutical intermediates .

Regioisomerically defined 3‑aminomethyl pyrazole building block
N‑trifluoroethyl substituent for electronic and lipophilic tuning
Available in 95% and 98% purity grades

Why Generic Analogs Cannot Replace This Scaffold


Substituting the 3-aminomethyl regioisomer with its 4‑ or 5‑yl counterparts, or replacing the trifluoroethyl group with a smaller alkyl chain, fundamentally alters the compound's physicochemical profile and, consequently, the biological outcome of any derived lead series. The 2,2,2-trifluoroethyl moiety imparts a unique combination of strong electron‑withdrawing character (σₚ ≈ 0.32–0.54 for CF₃CH₂- vs. ≈ 0.10 for CH₃CH₂-) and moderate lipophilicity, which is not replicable by difluoromethyl or methyl analogs [1]. Simultaneously, the 3‑position attachment of the aminomethyl group dictates both the vector of hydrogen‑bond donor/acceptor interactions and the steric environment around the pyrazole core, directly controlling binding geometry in target proteins as evidenced by co‑crystal structures of PDE10 inhibitors [2]. The quantitative evidence below demonstrates that these structural features produce measurable differences in computed logP, herbicidal efficacy, and target engagement that generic substitutes cannot recapitulate.

Regioisomer mismatch

4‑yl or 5‑yl aminomethyl isomers project the amine vector away from hinge‑binding pockets, altering target engagement geometry.

N‑substituent mismatch

Difluoromethyl or methyl analogs shift XLogP3 by up to 0.7 log units and alter pyrazole basicity, affecting permeability and binding.

Hazard profile difference

The trifluoroethyl derivative is classified as Skin Corrosive (H314), whereas methyl analogs are typically only irritants, requiring stricter handling.

Quantitative Differentiation Evidence


Aminomethyl Regioisomerism and Binding Geometry

The target compound bears the reactive aminomethyl handle exclusively at the pyrazole 3‑position. The regioisomeric [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine (ChemBase ID 239319) and [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanamine (CAS 1328640-83-0) share the identical molecular formula and mass but differ in the spatial trajectory of the amine group [1]. The 3‑yl orientation places the amine in conjugation with the N(2) lone pair, enabling chelation or bidentate hydrogen‑bonding motifs that the 4‑yl and 5‑yl isomers cannot support [2]. In the PDE10 co‑crystal (PDB 5SFK), the 3‑aminomethyl-derived carboxamide linker forms a critical hydrogen‑bond network with the enzyme hinge region that would be sterically inaccessible with the 4‑yl or 5‑yl attachment [2].

Regioisomer binding geometry
Head-to-head
3‑yl isomer enables bidentate hinge H‑bond (≈2.8–3.0 Å) in PDE10; 4‑yl/5‑yl vectors incompatible.
Required for hinge-targeting inhibitor design
Based on PDB 5SFK co‑crystal structure
Pyrazole Regioisomerism Medicinal Chemistry Scaffold Design Isosteric Replacement

Electronic and Lipophilic Modulation by N-Substituents

Replacement of the 2,2,2-trifluoroethyl group with difluoromethyl or methyl produces distinct shifts in computed lipophilicity and electronic properties. The target compound exhibits an XLogP3 of 0.2, whereas the difluoromethyl analog (CID 66509391, CAS 1354703-66-4) has an XLogP3 of 0.0, and the 1‑methyl analog is predicted to have an XLogP3 of approximately –0.5 [1]. The trifluoroethyl group's strong electron‑withdrawing effect (σₚ ≈ 0.32–0.54 for CF₃CH₂- vs. ≈ 0.28 for CHF₂- vs. ≈ –0.17 for CH₃-) reduces the pKₐ of the pyrazole ring by an estimated 0.5–1.0 log unit relative to the methyl analog, altering protonation state at physiological pH [1].

Lipophilicity and electronics
Cross-study comparable
ΔXLogP3 +0.2 (vs. CHF₂), +0.7 (vs. CH₃); ΔpKₐ ≈ –0.5 to –1.0 for pyrazole.
Quantifiable logP and basicity modulation
Computed XLogP3 and σₚ values
Fluorinated Pyrazoles Physicochemical Tuning LogP Optimization

Herbicidal Core Validation Against Metolachlor

Although the target compound itself is a synthetic intermediate rather than the final herbicide, it serves as the direct precursor to the N-(2,2,2)-trifluoroethylpyrazole sulfone series described by Ma et al. (2010). The lead compound of that series (compound 11a, synthesized from the 3‑chloromethyl‑trifluoroethylpyrazole analog) demonstrated superior pre‑emergence herbicidal activity by soil application compared to the commercial herbicide metolachlor in field trials, while maintaining equivalent crop safety on maize [1]. Because the trifluoroethylpyrazole core is conserved from the building block stage, procurement of the 3‑aminomethyl intermediate enables direct access to this validated herbicide chemotype [1].

Herbicide core validation
Class-level inference
Derived sulfone 11a reported better herbicidal activity than metolachlor at 300–800 g a.i./ha; maize safety equivalent.
Supports herbicide chemotype evaluation
Field trial data; indirect via derived compound
Agrochemical Intermediates Herbicide Discovery Pre-emergence Weed Control

Hinge-Binding Pharmacophore in PDE10

The co‑crystal structure of human PDE10A (PDB 5SFK) contains the ligand 6‑cyclopropyl‑3‑(pyrimidin‑5‑ylamino)‑N‑[1‑(2,2,2‑trifluoroethyl)pyrazol‑3‑yl]pyridine‑2‑carboxamide, in which the trifluoroethylpyrazol‑3‑yl motif derived directly from the target compound forms a critical amide bond that anchors the inhibitor to the enzyme hinge region [1]. The carboxamide NH and carbonyl oxygen engage in a bidentate hydrogen‑bond interaction with the backbone of Tyr683 and Gln726, a geometry that is preserved across multiple PDE10 inhibitor chemotypes [1]. Although the co‑crystallized ligand is more elaborate than the target building block, the pyrazol‑3‑yl methanamine fragment constitutes the minimal pharmacophore unit that engages the hinge, confirming that the 3‑yl regioisomer is uniquely suited for PDE10‑targeted inhibitor design [1].

PDE10 hinge pharmacophore
Direct head-to-head
Only 3‑yl vector engages Tyr683/Gln726 backbone (PDB 5SFK); 4‑/5‑yl geometries sterically incompatible.
Essential for PDE10 hinge-binding inhibitor design
X‑ray co‑crystal structure evidence
Phosphodiesterase 10 Inhibition CNS Drug Discovery Fragment-Based Drug Design

GHS Hazard Classification for Safe Handling

The ECHA C&L notification for the target compound (EC 838-035-6) assigns the following GHS hazard statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) [1]. This GHS profile (Acute Tox. 4, Skin Corr. 1B, STOT SE 3) mandates specific storage, handling, and waste‑disposal protocols that differ from those of less hazardous analogs such as the 1‑methyl‑pyrazol‑3‑yl methanamine series, which are typically classified only as irritants [1]. Institutional procurement departments must account for the Skin Corrosion Category 1B classification, which requires appropriate personal protective equipment and regulated shipping documentation [1].

GHS hazard profile
Class-level inference
H302, H314 (Skin Corr. 1B), H335 vs. H315/H319 for methyl analogs.
Corrosive classification mandates enhanced safety protocols
Based on ECHA C&L notification
Chemical Safety GHS Compliance Laboratory Procurement

Validated Application Scenarios


Pre-Emergence Herbicide Lead Optimization

Agrochemical R&D groups developing next‑generation pre‑emergence herbicides can use this building block to construct sulfone‑ or sulfoxide‑bridged dihydroisoxazole derivatives. The trifluoroethylpyrazole core has been field‑validated to outperform metolachlor in soil‑applied weed control while preserving maize safety [1]. The 3‑aminomethyl handle enables rapid diversification into sulfonylmethyl or thiomethylene‑linked heterocycles, directly accessing the SAR space described by Ma et al. (2010) [1].

Fragment-Based Drug Discovery for PDE10A

The 3‑aminomethyl‑trifluoroethylpyrazole fragment serves as a validated hinge‑binding motif for PDE10A inhibitors. The co‑crystal structure (PDB 5SFK) confirms that the 3‑yl amine forms a bidentate hydrogen‑bond network with the enzyme hinge region (Tyr683, Gln726) [2]. Fragment‑growing or fragment‑linking strategies can build from this anchor point to achieve potency and selectivity for PDE10 over other PDE isoforms in programs targeting schizophrenia or Huntington's disease [2].

Physicochemical Tuning of Lead Series

When a lead series requires a modest increase in lipophilicity (ΔXLogP3 ≈ +0.2–0.7 log units) combined with reduced pyrazole basicity, the N‑trifluoroethyl substituent provides a quantifiable advantage over N‑difluoromethyl or N‑methyl analogs [3]. This building block is therefore well‑suited for multiparameter optimization in medicinal chemistry campaigns where balanced logP and attenuated pKₐ are desired [3].

Regioisomeric Pyrazole Libraries for Kinase Screening

Kinase inhibitor programs that require precise vector geometry for hinge‑binding can use this 3‑yl building block to prepare focused libraries. The 3‑aminomethyl handle offers orthogonal reactivity to the pyrazole N(1) and C‑4/C‑5 positions, enabling sequential functionalization without regioisomeric ambiguity [4]. This contrasts with the 4‑yl and 5‑yl regioisomers, whose amine vectors are incompatible with typical kinase hinge‑binding topologies [4].

Application
Selection Property
Validation Focus
Pre‑emergence herbicide lead optimization
Trifluoroethylpyrazole sulfone chemotype
Field‑trial herbicidal activity endpoint review
Fragment‑based PDE10A inhibitor design
3‑aminomethyl hinge‑binding geometry
Hinge‑binding pharmacophore confirmation
Physicochemical lead series tuning
N‑trifluoroethyl logP and pKₐ modulation
Computed logP and basicity shift review
Regioisomeric kinase inhibitor libraries
Orthogonal 3‑aminomethyl functionalization
Hinge‑binding geometry compatibility
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